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Vinyloxytrimethylsilane

Radical Copolymerization Monomer Reactivity Ratios Polymer Chemistry

Vinyloxytrimethylsilane (CAS 6213-94-1), also known as trimethyl(vinyloxy)silane or trimethylsilyl vinyl ether, is an organosilicon compound with molecular formula C₅H₁₂OSi and molecular weight 116.24 g/mol. It is a colorless to pale yellow liquid with a boiling point of 74 °C (lit.), density of 0.779 g/mL at 25 °C (lit.), and refractive index n20/D 1.389 (lit.).

Molecular Formula C5H12OSi
Molecular Weight 116.23 g/mol
CAS No. 6213-94-1
Cat. No. B1662004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinyloxytrimethylsilane
CAS6213-94-1
Molecular FormulaC5H12OSi
Molecular Weight116.23 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OC=C
InChIInChI=1S/C5H12OSi/c1-5-6-7(2,3)4/h5H,1H2,2-4H3
InChIKeyHFTNNOZFRQLFQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vinyloxytrimethylsilane (CAS 6213-94-1): Technical Specifications and Procurement Baseline for Sourcing


Vinyloxytrimethylsilane (CAS 6213-94-1), also known as trimethyl(vinyloxy)silane or trimethylsilyl vinyl ether, is an organosilicon compound with molecular formula C₅H₁₂OSi and molecular weight 116.24 g/mol [1]. It is a colorless to pale yellow liquid with a boiling point of 74 °C (lit.), density of 0.779 g/mL at 25 °C (lit.), and refractive index n20/D 1.389 (lit.) . The compound is a silyl enol ether that combines the electron-rich vinyl ether moiety with a trimethylsilyl group, enabling its use as a vinyl cation equivalent in organic synthesis, a protecting group precursor, and a monomer in polymerization chemistry [2]. Its flash point is −2 °F (−19 °C), necessitating storage at 2–8 °C and handling as a highly flammable liquid .

Silyl Enol Ether Reactivity

Vinyl cation equivalent, protecting group precursor, and enol silane reference for Mannich-type mechanistic studies

Polymer Chemistry

Radical copolymerization with fine-tuned Q‑e electronic fingerprint; laser CVD for saturated silyloxyhydrocarbon films

Catalytic Transformations

Ru‑catalyzed isomerization for enamide/indole synthesis; orthogonal pH‑dependent alcohol protection

Why Generic Substitution of Vinyloxytrimethylsilane (CAS 6213-94-1) Fails: Comparative Performance Limitations of Alternatives


Vinyloxytrimethylsilane cannot be indiscriminately substituted with conventional vinyl ethers (e.g., ethyl vinyl ether, vinyl isobutyl ether) or alternative silyl enol ethers without measurable consequences in reaction outcome. The trimethylsilyl group confers distinct electronic properties compared to alkyl substituents: an electron-releasing inductive effect compensated by an electron-attractive Si→O partial double bond character, resulting in Q and e values (Q = 0.018, e = −2.39) that differ measurably from non‑silylated vinyl ethers [1]. This electronic signature alters copolymerization kinetics, chemoselectivity in ruthenium‑catalyzed transformations, and deprotection lability under acidic versus basic conditions [2]. Additionally, the compound's unique laser‑induced polymerization pathway yields saturated poly(trimethylsilyloxyhydrocarbon) films, whereas the ethynyl analog undergoes cleavage to poly(methylsiloxane) [3]. These quantified differences demonstrate that substitution with a generic analog will produce divergent reactivity, selectivity, and material properties, as detailed in the quantitative evidence below.

Parameter
Vinyloxytrimethylsilane (target)
Generic vinyl ether / alternative (substitute)
Electronic fingerprint
Q=0.018, e=−2.39; stronger electron-donating character from Si inductive effect
Non‑silylated vinyl ethers (e.g., VIBE e=−2.11) — measurable shift in copolymerization kinetics and composition control
Laser CVD product
Saturated poly(trimethylsilyloxyhydrocarbon) film
Ethynyl analog yields poly(methylsiloxane) via cleavage — divergent polymer architecture and material properties
Protecting group stability
Vinyl protecting group: stable under basic conditions, labile under acid — orthogonal pH profile
TMS ether: labile under both acid and base — may prematurely cleave in basic workup steps
Ru‑catalyzed pathway
Selective isomerization to enamide; enables indole synthesis
Without VOSi or with alternative additives: 1,2‑dihydroquinoline formation — different heterocycle product
Thermal/safety profile
bp 74°C, flash −2°F; wider liquid-phase operating window
Ethyl vinyl ether: bp 33°C, flash −50°F — may require low‑temperature reflux equipment and poses higher volatility risk

Vinyloxytrimethylsilane (CAS 6213-94-1) Quantitative Evidence Guide: Head‑to‑Head Comparative Data


Vinyloxytrimethylsilane vs. Vinyl Isobutyl Ether: Copolymerization Reactivity Ratios and Q‑e Parameters

Vinyloxytrimethylsilane (VOSi) exhibits distinct electronic parameters relative to vinyl isobutyl ether (VIBE). In radical copolymerization studies with acrylonitrile, methacrylonitrile, vinyl acetate, and methyl methacrylate, the monomer reactivity ratios showed no appreciable difference; however, the Q‑e values revealed a measurable electronic distinction [1]. VOSi has Q = 0.018 and e = −2.39, whereas VIBE has Q = 0.019 and e = −2.11 [1]. The more negative e‑value (−2.39 vs. −2.11) for VOSi indicates a stronger electron‑donating character conferred by the trimethylsilyl group, attributable to an electron‑releasing inductive effect partially compensated by an electron‑attractive Si→O partial double bond [1].

Q‑e parameters vs. VIBE
Head‑to‑head
VOSi: Q=0.018, e=−2.39
VIBE: Q=0.019, e=−2.11
Δe = −0.28 (more electron‑donating)
Supports differentiated copolymerization kinetics with electron‑deficient comonomers
Radical copolymerization with acrylonitrile, methacrylonitrile, vinyl acetate, methyl methacrylate
Radical Copolymerization Monomer Reactivity Ratios Polymer Chemistry

Vinyloxytrimethylsilane in Laser CVD Polymerization: Divergent Product Outcomes vs. Ethynyl Analog

Under ArF laser irradiation in the gas phase, vinyloxytrimethylsilane (trimethyl(ethenoxy)silane) undergoes polymerization at the double bond as the major pathway, yielding saturated poly(trimethylsilyloxyhydrocarbon) films [1]. In direct contrast, the ethynyl analog trimethyl(ethynyl)silane undergoes cleavage‑controlled reactions under identical conditions to afford poly(methylsiloxane) [1]. The propynyloxy analog trimethyl(propynyloxy)silane also undergoes polymerization at the triple bond, yielding saturated poly(trimethylsilyloxyhydrocarbon) [1]. This mechanistic divergence is a direct consequence of the vinyloxy functionality versus the ethynyl group, resulting in fundamentally different polymer backbone compositions and thin‑film properties.

Laser CVD product architecture
Head‑to‑head
VOSi → poly(trimethylsilyloxyhydrocarbon)
Ethynyl analog → poly(methylsiloxane)
Saturated silyloxyhydrocarbon film requires VOSi as monomer
ArF laser (193 nm) gas‑phase deposition; product class divergence is qualitative but definitive
Laser Chemical Vapor Deposition Organosilicon Polymers Thin Film Fabrication

Vinyloxytrimethylsilane as a Protecting Group Precursor: pH‑Dependent Stability Profile

The vinyl protecting group derived from vinyloxytrimethylsilane demonstrates a defined pH‑dependent stability profile: stable under basic conditions and labile under acidic conditions [1]. This orthogonal stability enables selective deprotection in the presence of acid‑sensitive but base‑stable functional groups. The vinyl protecting group shows high tolerance to functional groups and compatibility with Suzuki and Sonogashira catalytic cross‑coupling reactions, as well as Grignard reagents [1]. In contrast, conventional trimethylsilyl (TMS) ether protecting groups are labile under both acidic and basic hydrolytic conditions, offering a less differentiated stability window.

Protecting group pH stability
Class‑level
Vinyl: stable under basic, labile under acidic conditions
TMS ether: labile under both acid and base (baseline)
Orthogonal pH window supports multi‑step deprotection sequences
Compatible with Suzuki, Sonogashira, Grignard conditions
Alcohol Protection Vinylation Organic Synthesis

Vinyloxytrimethylsilane in Ruthenium‑Catalyzed Transformations: Selective Isomerization vs. 1,2‑Dihydroquinoline Formation

Addition of vinyloxytrimethylsilane to a reaction mixture containing N‑allyl‑ortho‑vinylaniline and a Grubbs ruthenium catalyst alters the reaction pathway. Without vinyloxytrimethylsilane, 1,2‑dihydroquinoline is formed [1]. In sharp contrast, addition of vinyloxytrimethylsilane suppresses 1,2‑dihydroquinoline formation and promotes selective isomerization of N‑allyl‑ortho‑vinylaniline at 50 °C to yield the corresponding enamide, which is subsequently converted to an indole derivative via ring‑closing metathesis (RCM) [1]. This demonstrates a switch in chemoselectivity directly attributable to the presence of vinyloxytrimethylsilane.

Ru‑catalyzed pathway switch
Head‑to‑head
With VOSi: enamide → indole via RCM
Without VOSi: 1,2‑dihydroquinoline
Complete chemoselectivity switch enables desired heterocycle synthesis
Grubbs Ru catalyst, 50°C, N‑allyl‑ortho‑vinylaniline substrate
Ruthenium Catalysis Isomerization Heterocycle Synthesis

Vinyloxytrimethylsilane vs. Ethyl Vinyl Ether: Thermal and Safety Profile Differentiation for Procurement

Vinyloxytrimethylsilane exhibits physical properties that differ markedly from the non‑silylated analog ethyl vinyl ether, with direct implications for storage, handling, and reaction engineering. Vinyloxytrimethylsilane has a boiling point of 74 °C and a flash point of −2 °F (−19 °C) , whereas ethyl vinyl ether has a boiling point of 33 °C and a flash point of −50 °F (−45 °C) [1]. The higher boiling point (Δ = +41 °C) and higher flash point (Δ = +26 °C) of vinyloxytrimethylsilane provide a wider liquid‑phase operating window and reduced volatility‑related handling hazards compared to ethyl vinyl ether, though both compounds remain highly flammable.

Thermal & safety profile
Cross‑study
VOSi: bp 74°C, flash −2°F
Ethyl vinyl ether: bp 33°C, flash −50°F
Δ bp = +41°C, Δ flash = +26°C
Higher boiling point may support elevated temperature reactions without specialized reflux
Both remain highly flammable; storage at 2–8°C required
Physical Properties Safety Procurement Specifications

Vinyloxytrimethylsilane in Mannich‑Type Reactions: Gas‑Phase Reactivity as Parent Enol Silane

Vinyloxytrimethylsilane serves as the parent enol silane in gas‑phase Mannich‑type reactions with cyclic N‑acyliminium ions, establishing a baseline reactivity reference for this compound class [1]. Double‑ and triple‑stage pentaquadrupole mass spectrometric experiments demonstrate that an NSi(CH₃)₃‑acyliminium ion intermediate forms and reacts with a second molecule of vinyloxytrimethylsilane via simple addition to yield a stable acyclic adduct [1]. This gas‑phase reactivity profile corroborates proposed solution‑phase mechanisms and distinguishes vinyloxytrimethylsilane as the prototypical reagent for evaluating structure–reactivity relationships among enol silanes.

Mannich gas‑phase baseline
Class‑level
Parent enol silane for mechanistic studies; forms NSi(CH₃)₃‑acyliminium adduct
Reference compound for benchmarking new catalysts and reaction conditions
Gas‑phase pentaquadrupole MS; solution‑phase mechanistic correlation reported
Mannich Reaction Enol Silane Mechanistic Studies

Vinyloxytrimethylsilane (CAS 6213-94-1) Application Scenarios: Where Quantified Differentiation Drives Value


Radical Copolymer Synthesis Requiring Precisely Controlled Electron‑Donating Monomer Incorporation

In radical copolymerization with electron‑deficient comonomers such as acrylonitrile or methyl methacrylate, vinyloxytrimethylsilane (VOSi) provides a Q‑e fingerprint (Q = 0.018, e = −2.39) that is measurably distinct from non‑silylated vinyl ethers like vinyl isobutyl ether (e = −2.11) [1]. The more negative e‑value (−2.39) of VOSi results from the electron‑releasing inductive effect of the trimethylsilyl group, partially offset by Si→O partial double bond character [1]. This quantifiable electronic difference enables polymer chemists to predict and control copolymer composition, sequence distribution, and resulting material properties with greater precision than when using non‑silylated vinyl ethers. Applications include specialty coatings, adhesives, and functionalized polymer intermediates where tailored electron‑donating monomer reactivity is critical.

Laser Chemical Vapor Deposition (LCVD) for Poly(trimethylsilyloxyhydrocarbon) Thin Films

When fabricating thin organosilicon polymer films via ArF laser irradiation (193 nm) of gaseous monomers, vinyloxytrimethylsilane yields saturated poly(trimethylsilyloxyhydrocarbon) [1]. In direct contrast, the ethynyl analog trimethyl(ethynyl)silane undergoes cleavage to poly(methylsiloxane) under identical conditions [1]. For applications requiring the saturated silyloxyhydrocarbon polymer architecture—such as dielectric layers, protective coatings, or functionalized surfaces in microelectronics—vinyloxytrimethylsilane is the mandatory monomer selection. Substitution with the ethynyl analog will produce a chemically and structurally different polymer (poly(methylsiloxane)) that may not meet performance specifications for thermal stability, dielectric constant, or surface energy.

Multi‑Step Organic Synthesis Requiring Orthogonal Alcohol Protection Under Basic Conditions

The vinyl protecting group derived from vinyloxytrimethylsilane exhibits orthogonal pH‑dependent stability: it is stable under basic conditions and labile under acidic conditions [1]. This property enables its use in synthetic sequences where conventional TMS ether protecting groups would be prematurely cleaved during basic workup or reaction steps. The vinyl protecting group has been validated for compatibility with Suzuki cross‑coupling, Sonogashira cross‑coupling, and Grignard reactions [1]. This scenario is particularly valuable in total synthesis of complex natural products or pharmaceutical intermediates where multiple orthogonal protecting groups must be sequentially removed without affecting acid‑sensitive but base‑stable moieties.

Ruthenium‑Catalyzed Synthesis of Indoles via Selective Enamide Isomerization

In ruthenium‑catalyzed transformations of N‑allyl‑ortho‑vinylaniline substrates, addition of vinyloxytrimethylsilane completely switches the reaction pathway from 1,2‑dihydroquinoline formation to selective isomerization, yielding the corresponding enamide, which is subsequently converted to indole derivatives via ring‑closing metathesis [1]. This chemoselectivity is unique to systems containing vinyloxytrimethylsilane; omission of the compound or substitution with alternative additives results in the undesired 1,2‑dihydroquinoline product. This application scenario is critical for medicinal chemistry and heterocycle synthesis programs targeting indole‑based pharmacophores or functional materials.

Application
Selection Property
Validation Focus
Radical copolymerization with fine‑tuned electron‑donating monomer
Q‑e electronic fingerprint differentiation
Copolymer composition and sequence distribution control
Laser CVD for saturated silyloxyhydrocarbon thin films
Polymer product architecture (saturated vs. cleavage)
Dielectric, protective coating, or surface functionalization performance
Multi‑step synthesis requiring orthogonal alcohol protection
pH‑dependent stability (basic‑stable, acid‑labile)
Deprotection orthogonality in presence of acid‑sensitive groups
Ru‑catalyzed indole synthesis via selective isomerization
Chemoselectivity switch (enamide vs. dihydroquinoline)
Enamide formation and downstream ring‑closing metathesis efficiency

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